molecular formula C19H20N2O2S2 B2939983 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole CAS No. 606081-96-3

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole

Cat. No.: B2939983
CAS No.: 606081-96-3
M. Wt: 372.5
InChI Key: PXVYVQNLHDHYBW-UHFFFAOYSA-N
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Description

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a benzothiazole derivative featuring a benzylsulfonyl-substituted piperidine ring at the 2-position of the benzothiazole scaffold. This compound was identified as a promising anti-schistosomal agent through quantitative structure-activity relationship (QSAR)-based virtual screening and high-content phenotypic assays . It exhibits potent activity against both schistosomula and adult Schistosoma mansoni worms, with a half-maximal effective concentration (EC₅₀) of 2.62 µM, comparable to the reference drug praziquantel (PZQ; EC₅₀ = 1.90 µM) . Its novel chemical scaffold distinguishes it from existing schistosomiasis therapeutics, making it a candidate for hit-to-lead optimization.

Properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)24-19/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVYVQNLHDHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole typically involves a multi-step process. One common method starts with the preparation of 2-mercaptobenzothiazole, which is then reacted with benzyl halides in the presence of a base to form the benzylsulfonyl derivative . The reaction conditions often include the use of water as a reaction medium, making the process environmentally friendly .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway by blocking the activity of Smoothened, a key protein in the pathway . This inhibition prevents the translocation of Smoothened to the cilia, thereby suppressing the pathway’s activation and subsequent tumor growth.

Comparison with Similar Compounds

Anti-Schistosomal and Antiparasitic Activity

Key Compound :

  • 2-(Benzylsulfonyl)-1,3-benzothiazole : EC₅₀ = 2.62 µM against S. mansoni .

Structural Analogs :

  • 2-[2-(3-Methyl-4-nitro-5-isoxazolyl)vinyl]pyridine : A co-identified hit in the same study, with EC₅₀ = 3.23 µM. Both compounds represent new chemotypes with distinct mechanisms of action compared to PZQ .

Table 1: Anti-Schistosomal Activity Comparison

Compound EC₅₀ (µM) Target Stage Reference
2-(Benzylsulfonyl)-1,3-benzothiazole 2.62 Schistosomula & Adult Worms
Praziquantel (PZQ) 1.90 Adult Worms

Antifungal and Antimicrobial Activity

Sulfonyl-Substituted Derivatives :

  • 2-((4-Methylphenyl)sulfonyl)benzothiazole (4k) : Melting point = 113.3–115.1°C; structural data provided without explicit efficacy data .

Aminoacetylenic Derivatives:

  • 2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) and 2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) : Exhibit potent antifungal activity against Candida albicans (MIC = 15.62 µg/mL) . The cyclic amine substituents enhance antifungal potency compared to sulfonyl groups.

Table 2: Antifungal Activity of Benzothiazole Derivatives

Compound MIC (µg/mL) Target Organism Substituent Type
BZ2 15.62 C. albicans Aminoacetylenic
BZ5 15.62 C. albicans Aminoacetylenic

Cardiovascular Effects and Toxicity

5-HT Receptor-Targeting Derivatives :

  • 2-[1-(4-Piperonyl)piperazinyl]benzothiazole: A 5-HT₄ agonist/5-HT₃ antagonist, this derivative induces arrhythmias in rat hearts by inhibiting inward rectifier potassium current (IK₁; EC₅₀ = 0.74 µM) and transient outward potassium current (Iₜ₀; EC₅₀ = 2.16 µM) .

Table 3: Toxicity Profile Comparison

Compound Biological Effect EC₅₀ (µM) Reference
2-[1-(4-Piperonyl)piperazinyl]benzothiazole IK₁ inhibition 0.74
Iₜ₀ inhibition 2.16

Structural-Activity Relationships (SAR)

  • Anti-Schistosomal Activity : The benzylsulfonyl-piperidinyl group is critical for antiparasitic activity. Bulkier sulfonyl groups may enhance target binding .
  • Antifungal Activity: Aminoacetylenic substituents (e.g., pyrrolidine, azepane) improve antifungal potency, likely due to increased membrane penetration .
  • Toxicity : Piperazinyl-linked derivatives exhibit off-target ion channel effects, underscoring the need for substituent optimization to reduce toxicity .

Biological Activity

2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole (CAS No. 606081-96-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole core , which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring. Its molecular formula is C19H20N2O2SC_{19}H_{20}N_{2}O_{2}S with a molecular weight of approximately 372.5 g/mol. The unique combination of the benzothiazole core, a benzylsulfonyl group, and a piperidinyl moiety contributes to its diverse reactivity and biological profile.

Research indicates that this compound primarily acts by inhibiting the Hedgehog signaling pathway , which is implicated in various cancers. This pathway is critical for cell differentiation and proliferation, and its dysregulation can lead to tumorigenesis. The compound inhibits the activity of Smoothened , a key protein in this signaling cascade, thereby potentially reducing tumor growth .

Biological Activities

The biological activities of this compound have been explored in various studies:

  • Antifungal Activity : Preliminary studies suggest that this compound exhibits antifungal properties, making it a candidate for further exploration in antifungal drug development.
  • Pain Relief : The compound has been evaluated for its analgesic properties by acting as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation, and their inhibition can lead to significant pain relief without the common side effects associated with traditional analgesics .
  • Anticancer Potential : Its ability to inhibit the Hedgehog pathway positions it as a potential therapeutic agent for treating various cancers, particularly those that are resistant to conventional therapies .

Structure-Activity Relationship (SAR)

The SAR studies on benzothiazole derivatives indicate that modifications to the benzothiazole core can enhance or diminish biological activity. For instance, substituents at specific positions on the aromatic rings have been shown to significantly affect the potency against targeted enzymes such as sEH and FAAH .

CompoundIC50 (nM)Target Enzyme
2-Chloro analog7FAAH
2-Chloro analog9.6sEH

This table summarizes some findings from SAR studies that demonstrate the potency of various analogs against key enzymes involved in pain and inflammation pathways.

Case Studies

  • In Vivo Studies : In animal models, administration of this compound demonstrated significant analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen without inducing depressive effects on voluntary locomotor behavior .
  • Cancer Research : A study highlighted the compound's potential in inhibiting tumor growth in xenograft models by targeting the Hedgehog signaling pathway, suggesting further investigation into its role as an anticancer agent is warranted .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[1-(Benzylsulfonyl)-4-piperidinyl]-1,3-benzothiazole, and how do they compare in terms of yield and scalability?

  • Methodological Answer: Synthesis typically involves condensation, electrosynthesis, or reductive cyclization. Electrosynthesis using sodium bromide as both electrolyte and brominating agent achieves moderate yields (50–75%) under mild conditions, with good functional group tolerance . Reductive cyclization of bis(2-aminophenyl) disulfide with CO₂ and BH₃NH₃ offers catalyst-free synthesis (up to 85% yield) but requires precise control of temperature and pressure . Traditional acid-catalyzed condensation methods, though reliable, often yield 40–60% and require harsh conditions, limiting scalability .

Q. How is the structure of this compound characterized?

  • Methodological Answer: Structural elucidation combines ¹H/¹³C NMR to resolve proton environments and carbon frameworks, particularly the benzothiazole core and piperidinyl substituents . IR spectroscopy identifies sulfonyl groups (S=O stretching at ~1350–1150 cm⁻¹) . X-ray crystallography confirms regiochemistry and stereochemistry, as seen in analogous derivatives where dihedral angles between fused rings were resolved . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What pharmacological activities are associated with benzothiazole derivatives, and what structural features contribute to these activities?

  • Methodological Answer: Benzothiazoles exhibit antitumor, antimicrobial, and enzyme inhibitory activities. The thiazole ring’s electron deficiency facilitates interactions with biological targets, while substituents like sulfonyl groups enhance solubility and binding affinity . Modifications at the 2-position (e.g., piperidinyl groups) influence selectivity; for example, bulky sulfonyl moieties improve pharmacokinetics by mimicking endogenous sulfonamides .

Advanced Research Questions

Q. What challenges exist in achieving regioselective sulfonylation at the piperidine moiety, and how can they be addressed?

  • Methodological Answer: Regioselective sulfonylation competes with over-sulfonation or oxidation. Controlled pH (7–8) and bulky sulfonyl chlorides favor mono-sulfonylation . Protecting group strategies (e.g., Boc protection of the piperidine nitrogen) prevent undesired reactions but add synthetic steps . Flow chemistry enables precise stoichiometry control, reducing byproducts .

Q. How can computational chemistry predict biological targets for this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites (e.g., α-glucosidase), predicting binding affinities . Density Functional Theory (DFT) calculates electron distribution in the benzothiazole ring, correlating with inhibitory potential against microbial targets . Pharmacophore modeling identifies critical features (e.g., sulfonyl hydrogen bond acceptors) for target engagement .

Q. What strategies enhance metabolic stability without compromising bioactivity?

  • Methodological Answer: Electron-withdrawing groups (e.g., sulfonyl) reduce oxidative metabolism by cytochrome P450 enzymes . Deuterium isotope effects at labile C-H positions prolong half-life . Prodrug approaches (e.g., tert-butyl ester masking of sulfonyl groups) improve bioavailability and enable tissue-specific activation .

Q. How do structural modifications at the 4-piperidinyl position influence enzyme binding affinity?

  • Methodological Answer: Bulky substituents (e.g., benzylsulfonyl) enhance α-glucosidase affinity by occupying hydrophobic pockets (IC₅₀: 2.4 µM vs. 18 µM for unsubstituted derivatives) . Hydrogen bond donors (e.g., hydroxyl groups) on the piperidine ring improve polar interactions with catalytic residues, validated by X-ray co-crystallography .

Q. What novel catalytic approaches address limitations in benzothiazole synthesis?

  • Methodological Answer: Electrocatalytic C–H thiolation with NaBr achieves high atom economy (85%) under ambient conditions . Photoredox catalysis enables radical-based cyclization but faces scalability challenges . Enzyme-mimetic catalysts (e.g., Fe³⁺-porphyrin complexes) facilitate enantioselective synthesis of chiral benzothiazoles, albeit with moderate yields (50–65%) .

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